![molecular formula C11H8F3N3O B2504083 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-71-2](/img/structure/B2504083.png)
4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. Pyrazolones are known for their diverse pharmacological activities and are often used as scaffolds for the development of new therapeutic agents. The trifluoromethyl group and anilino moiety suggest potential for increased biological activity due to the electron-withdrawing nature of the trifluoromethyl group and the potential for hydrogen bonding and π-π interactions from the anilino group.
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves the reaction of active methylene compounds with various aldehydes. In the case of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, a one-pot, three-component reaction was used, involving 5-methyl-2,4-dihydro-3H-pyrazol-3-one, aromatic aldehydes, and ZnO nanoparticles as a catalyst under microwave irradiation . Although the specific synthesis of 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is not detailed, similar methods could potentially be applied, with the appropriate trifluoromethyl-substituted aniline and aldehyde precursors.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by a conjugated system that includes a pyrazolone ring and a methylene bridge, which can be substituted with various aromatic groups. The presence of substituents like trifluoromethyl groups can influence the electronic distribution and steric hindrance, potentially affecting the compound's reactivity and interaction with biological targets. The Schiff base formation, as seen in the synthesis of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives, is indicative of the reactivity of the methylene group adjacent to the pyrazolone ring .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including Michael addition, as seen in the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with active methylene compounds . The Schiff base formation is another common reaction involving the condensation of aldehydes with amines . These reactions are crucial for the synthesis of diverse pyrazolone-based compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical properties of pyrazolone derivatives, such as melting points, can be determined through standard characterization techniques. The chemical properties, including reactivity and stability, are influenced by the nature of the substituents on the pyrazolone ring. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which can affect its pharmacokinetic properties. The synthesized compounds' antimicrobial, antioxidant, and larvicidal activities suggest that they have significant biological relevance, which could be attributed to their chemical structure .
科学的研究の応用
Synthesis and Structural Analysis
The compound has been used in the synthesis of new heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones. This process involves treating specific pyrazoles with hydroxylamine to yield oximes, which are further treated with trichloroacetyl isocyanate and potassium carbonate to afford the final spiro-fused products. The structure of these compounds was elucidated using single-crystal X-ray analysis and confirmed by NMR spectroscopic investigations (Holzer et al., 2003).
Green Synthesis of Anticancer Agents
A green one-pot and catalyst-free synthesis method has been developed using 4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one derivatives as key components. This method focused on synthesizing novel compounds with potential anticancer activities against various cancer cell lines, highlighting the compound's role in developing new therapeutic agents (Ali et al., 2021).
Environmental Applications
The compound has been synthesized using environmentally benign methods, highlighting its potential for sustainable chemistry practices. These methods include conventional and non-conventional techniques like ultrasonication and microwave, with a focus on characterizing the products and evaluating their antimicrobial activity (Shelke et al., 2007).
Tautomerism and Structural Studies
Studies on the tautomerism and structural aspects of related compounds, such as 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, have shown that these compounds exist in specific tautomeric forms with intramolecular hydrogen bonding, highlighting the compound's importance in understanding chemical bonding and molecular structure (Rockley & Summers, 1981).
Safety And Hazards
特性
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-4-9(8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOCDVNDSQOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=CC2=CNNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

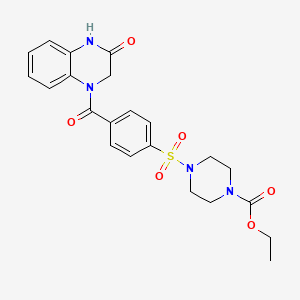
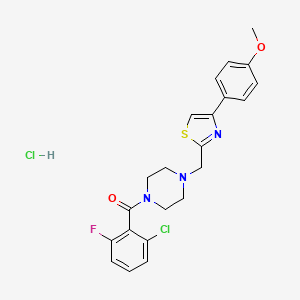

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
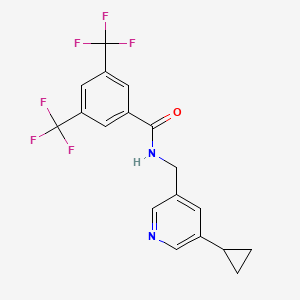
![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)
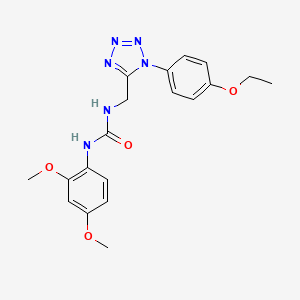
![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)
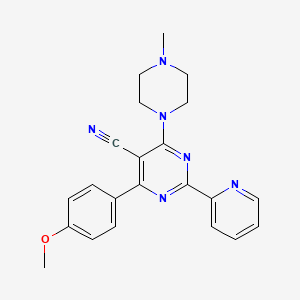
![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)